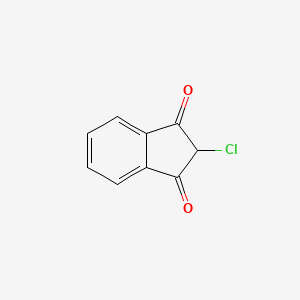
2-chloro-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom and a dione functional group in the indene ring structure imparts unique chemical reactivity to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1H-indene-1,3(2H)-dione typically involves the chlorination of indene-1,3-dione. One common method is the direct chlorination of indene-1,3-dione using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where indene-1,3-dione is reacted with a chlorinating agent in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-chloro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH₃).
Major Products Formed
Oxidation: Higher oxidation state products such as carboxylic acids or quinones.
Reduction: Reduced forms such as diols or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
科学研究应用
2-chloro-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-chloro-1H-indene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and dione group can influence its binding affinity and reactivity with biological molecules.
相似化合物的比较
Similar Compounds
2-bromo-1H-indene-1,3(2H)-dione: Similar structure with a bromine atom instead of chlorine.
2-fluoro-1H-indene-1,3(2H)-dione: Similar structure with a fluorine atom instead of chlorine.
1H-indene-1,3(2H)-dione: The parent compound without any halogen substitution.
Uniqueness
2-chloro-1H-indene-1,3(2H)-dione is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
876-84-6 |
|---|---|
分子式 |
C9H5ClO2 |
分子量 |
180.59 g/mol |
IUPAC 名称 |
2-chloroindene-1,3-dione |
InChI |
InChI=1S/C9H5ClO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H |
InChI 键 |
IHSSNUFJMQOCAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


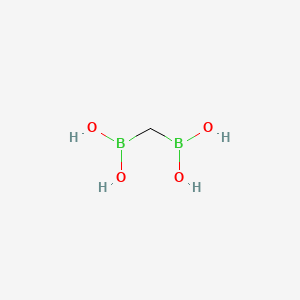
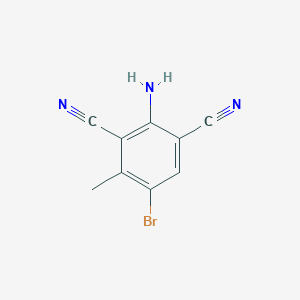
![5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14141089.png)
![3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B14141092.png)
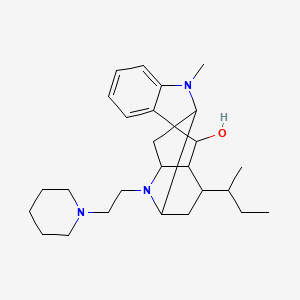
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide](/img/structure/B14141097.png)
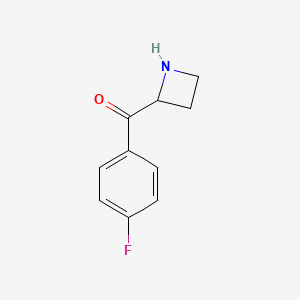

![N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B14141126.png)
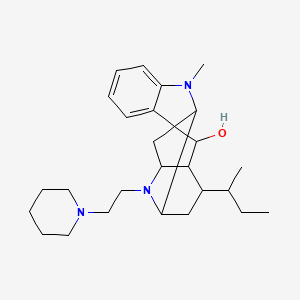
![[(4E)-5-Chloropent-4-en-1-yl]boronic acid](/img/structure/B14141138.png)
![5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine](/img/structure/B14141140.png)
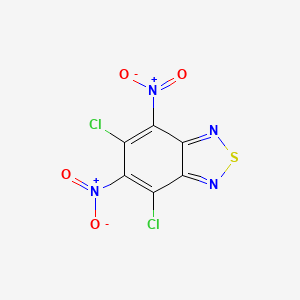
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14141165.png)
